molecular formula C14H17BrN2O2 B4966908 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione

1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione

Cat. No. B4966908
M. Wt: 325.20 g/mol
InChI Key: RLFUTMDQEZHSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione, also known as BRD-9424, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione acts as an inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a role in gene expression regulation. By inhibiting BRD4, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione can modulate gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of gene expression, enhancement of synaptic plasticity, and improvement of cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione in lab experiments is its specificity for BRD4, which allows for targeted modulation of gene expression. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several possible future directions for research on 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione. One direction is the development of new drugs based on the structure of 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione for the treatment of various diseases. Another direction is the investigation of the potential use of 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione in combination with other drugs for synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione and its effects on various cellular processes.

Synthesis Methods

1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of 3-bromoaniline with 2-methyl-2-oxazoline to form an intermediate compound. This intermediate compound is then reacted with phthalic anhydride to form the final product, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione.

Scientific Research Applications

1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has shown potential in various scientific research applications, including drug discovery, cancer research, and neuroscience. In drug discovery, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been identified as a potential lead compound for the development of new drugs targeting various diseases. In cancer research, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been shown to enhance synaptic plasticity and improve cognitive function.

properties

IUPAC Name

1-[1-(3-bromoanilino)-2-methylpropyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-9(2)14(17-12(18)6-7-13(17)19)16-11-5-3-4-10(15)8-11/h3-5,8-9,14,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFUTMDQEZHSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(NC1=CC(=CC=C1)Br)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Bromoanilino)-2-methylpropyl]pyrrolidine-2,5-dione

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